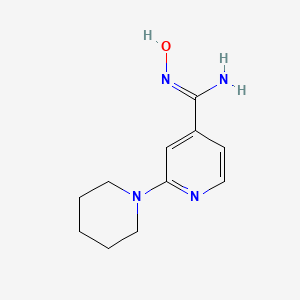

N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide

CAS No.: 939999-46-9

Cat. No.: VC2902525

Molecular Formula: C11H16N4O

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939999-46-9 |

|---|---|

| Molecular Formula | C11H16N4O |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide |

| Standard InChI | InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-13-10(8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14) |

| Standard InChI Key | LKSSYHAOBKPIBO-UHFFFAOYSA-N |

| Isomeric SMILES | C1CCN(CC1)C2=NC=CC(=C2)/C(=N/O)/N |

| SMILES | C1CCN(CC1)C2=NC=CC(=C2)C(=NO)N |

| Canonical SMILES | C1CCN(CC1)C2=NC=CC(=C2)C(=NO)N |

Introduction

Chemical Structure and Properties

N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide features a distinctive molecular architecture comprising a pyridine core with a piperidine substituent at the 2-position and a hydroxycarboximidamide group at the 4-position. The chemical structure presents multiple nitrogen atoms that confer interesting biochemical interaction potential.

Molecular Identification

The compound's molecular identity is established through several parameters:

| Property | Value |

|---|---|

| Molecular Formula | C11H16N4O |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 939999-46-9 |

| IUPAC Name | N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide |

| InChI | InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-13-10(8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14) |

| InChIKey | LKSSYHAOBKPIBO-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=NC=CC(=C2)/C(=N/O)/N |

Physicochemical Properties

The physicochemical properties of N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide contribute to its potential pharmacological activity and synthetic utility:

| Property | Value |

|---|---|

| XLogP3-AA | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 220.13241115 Da |

The compound exhibits a balanced lipophilicity profile with an XLogP3-AA value of 1.3, indicating reasonable membrane permeability while maintaining sufficient water solubility for biological applications. The presence of multiple hydrogen bond donors and acceptors facilitates interaction with biological targets through hydrogen bonding networks .

Structural Features and Reactivity

The structural architecture of N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide contributes significantly to its chemical reactivity and biological potential.

Key Structural Elements

The compound contains several important structural components:

-

Pyridine core: A six-membered aromatic heterocycle with a nitrogen atom that serves as a versatile scaffold

-

Piperidine substituent: A six-membered saturated heterocyclic amine linked to the 2-position of the pyridine ring

-

Hydroxycarboximidamide group: A functional group with the structure -C(=N-OH)(NH2) at the 4-position of the pyridine ring

Functional Group Reactivity

The hydroxycarboximidamide group is particularly interesting from a medicinal chemistry perspective. This functional group shares structural similarities with hydroxamic acids, which are known metal-binding groups in various enzyme inhibitors. The hydroxyl group can participate in hydrogen bonding interactions, while the amidine portion provides both hydrogen bond donor and acceptor capabilities .

The compound's reactivity is further influenced by the electron-donating properties of the piperidine substituent, which increases the electron density of the pyridine ring, potentially affecting the compound's interaction with electrophilic or nucleophilic reagents in chemical reactions .

Biological Activity and Applications

The molecular structure of N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide suggests potential for various biological activities and applications in medicinal chemistry.

Analytical Characterization

The characterization of N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide typically involves a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity.

Spectroscopic Methods

Several spectroscopic techniques are valuable for the structural elucidation of N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H-NMR would reveal signals for the pyridine protons, piperidine methylene protons, and the hydroxycarboximidamide protons

-

13C-NMR would provide information about the carbon environments in the molecule, with characteristic signals for the pyridine carbons, piperidine carbons, and the carboximidamide carbon

-

-

Infrared (IR) Spectroscopy:

-

Would display characteristic absorption bands for the N-H stretching (approximately 3300-3500 cm-1), C=N stretching (approximately 1630-1690 cm-1), and O-H stretching (approximately 3200-3600 cm-1) vibrations

-

-

Mass Spectrometry:

-

Would confirm the molecular weight of 220.27 g/mol and provide information about fragmentation patterns characteristic of the compound's structure

-

Chromatographic Methods

Chromatographic techniques play a crucial role in assessing the purity of N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide:

-

High-Performance Liquid Chromatography (HPLC):

-

Enables separation and quantification of the compound and potential impurities

-

Can be coupled with mass spectrometry for enhanced identification capabilities

-

-

Thin-Layer Chromatography (TLC):

Comparison with Related Compounds

Understanding the relationship between N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide and structurally related compounds provides valuable insights into its chemical and biological properties.

Structural Analogues

Several compounds share structural similarities with N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide:

The comparison with these analogues suggests that both the N'-hydroxyl group and the piperidine moiety are likely important for the compound's specific properties and potential biological activities .

Functional Group Variations

Research on related compounds with variations in functional groups provides additional insights:

-

Replacement of the hydroxycarboximidamide group with carbothioamide, as in 2-(pyrrolidin-1-yl)pyridine-3-carbothioamide, has been shown to affect biological properties, potentially due to differences in hydrogen bonding patterns and metal coordination.

-

Modifications of the piperidine ring, such as incorporation of substituents or replacement with other heterocycles, can significantly alter a compound's pharmacological profile, as demonstrated in studies on sphingosine kinase inhibitors .

-

The position of attachment to the pyridine ring (2-position versus 6-position) influences the electronic properties and three-dimensional structure of the molecule, potentially affecting its interaction with biological targets.

Future Research Directions

Several promising avenues for future research on N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide can be identified:

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could provide valuable insights:

-

Systematic modification of the piperidine ring with various substituents to assess their impact on biological activity

-

Exploration of positional isomers with the hydroxycarboximidamide group at different positions on the pyridine ring

-

Investigation of bioisosteric replacements for the pyridine core or the hydroxycarboximidamide group

Biological Evaluation

Detailed biological evaluation is necessary to fully understand the compound's potential:

-

Screening against panels of enzymes, particularly metalloenzymes, to identify specific targets

-

Assessment of receptor binding profiles to determine potential applications in neurological or psychiatric conditions

-

Evaluation of anti-inflammatory, antioxidant, or anticancer activities to explore broader therapeutic applications

Computational Studies

Computational approaches could accelerate research on this compound:

-

Molecular docking studies to predict binding modes with potential biological targets

-

Quantitative structure-activity relationship (QSAR) analyses to guide the design of more potent and selective derivatives

-

Molecular dynamics simulations to understand the conformational behavior and interaction dynamics with target proteins

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume